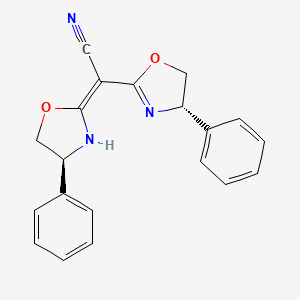

2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile

Description

This compound is a chiral nitrile derivative featuring two fused oxazoline/oxazolidinone heterocycles, each substituted with a phenyl group at the 4-position in the (S)-configuration. Its structure enables unique electronic and steric properties, making it a valuable intermediate in asymmetric catalysis and materials science. The acetonitrile bridge links the two heterocycles, creating a rigid framework that enhances its utility in stereoselective synthesis and polymer development.

Properties

IUPAC Name |

(2E)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2/b19-16+/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGSAYHUSBCQV-DOGRUHBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N/C(=C(/C#N)\C2=N[C@H](CO2)C3=CC=CC=C3)/O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123502 | |

| Record name | (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178230-18-7 | |

| Record name | (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178230-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile (CAS No. 150639-33-1) is a chiral bisoxazoline ligand known for its significant biological activity and potential applications in asymmetric synthesis and catalysis. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 331.37 g/mol. The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Density | 1.27 g/cm³ |

| Melting Point | 146-148 °C |

| Boiling Point | 457.5 °C at 760 mmHg |

| Flash Point | 230.5 °C |

| LogP | 3.01708 |

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. It has been shown to facilitate asymmetric hydrosilylation reactions, which are crucial in the synthesis of chiral alcohols and other pharmaceutical intermediates . The compound's structure allows it to form stable complexes with metal catalysts, enhancing their reactivity and selectivity.

Antimicrobial Properties

Studies have indicated that derivatives of oxazoline compounds exhibit antimicrobial properties. Specifically, the oxazoline moiety has been linked to inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Research has explored the anticancer potential of oxazoline-containing compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . The specific compound under discussion has not been extensively evaluated for anticancer activity; however, its structural analogs show promise in this area.

Enzyme Inhibition

Some studies have suggested that bisoxazoline ligands can act as enzyme inhibitors, particularly in metalloproteins involved in biological processes such as metabolism and detoxification . The interaction with metal ions within enzyme active sites may provide a pathway for therapeutic applications.

Case Studies

- Asymmetric Catalysis : A study conducted by Zhang et al. reported the use of (S)-phenyl oxazoline ligands in the asymmetric hydrosilylation of ketones, achieving high enantioselectivity (up to 99% ee) using this class of compounds as ligands .

- Antimicrobial Screening : In a comparative study on various oxazoline derivatives, compounds similar to 2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile exhibited significant activity against Gram-positive bacteria, indicating their potential as lead compounds for further development .

- Cancer Cell Line Studies : Research conducted on structurally related oxazolines demonstrated their ability to inhibit proliferation in human breast cancer cell lines (MCF-7), leading to further investigations into their mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Structural and Physicochemical Comparisons

* Inferred based on structural similarity to analogs.

† *Estimated via computational modeling (e.g., ChemAxon or Schrödinger software).

Key Observations:

The diphenyl analog (C₃₂H₂₅N₃O₂) exhibits enhanced rigidity and thermal stability due to extended conjugation, favoring applications in high-performance polymers . The tert-butylphenyl derivative (C₂₈H₃₃N₃O₂) has significantly higher lipophilicity (logP = 5.612), making it suitable for hydrophobic coatings or organic semiconductors .

Stereochemical Influence :

- The (S)-configuration in the target compound and (4S,5R)-diphenyl stereochemistry in the analog dictate chiral recognition in catalysis. The diphenyl variant’s diastereomeric complexity may limit its utility in fine chemical synthesis compared to the simpler (S)-phenyl target.

Q & A

Q. What are the optimal synthetic routes for 2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-phenyloxazolidin-2-ylidene)acetonitrile with high enantiomeric purity?

Methodological Answer: The synthesis involves a three-step enantioselective protocol starting from (S)-(+)-2-Phenylglycinol. Key steps include:

- Step 1: Cyclocondensation to form the oxazoline ring.

- Step 2: Stereoselective introduction of the oxazolidinone moiety.

- Step 3: Acetonitrile functionalization via Knoevenagel condensation. Yields for each step range from 83.2% to 94.5%, with final product purity >99% confirmed by chiral HPLC. Polarimetry ([α]₂₀ᴰ = +112.5° in CHCl₃) and GC-MS (m/z 385 [M⁺]) validate enantiomeric excess .

Table 1: Synthetic Yields and Characterization Data

| Step | Reaction Type | Yield (%) | Purity (%) | Key Characterization Method |

|---|---|---|---|---|

| 1 | Cyclocondensation | 94.5 | >99 | IR (C=N stretch at 1640 cm⁻¹) |

| 2 | Oxazolidinone formation | 89.3 | >99 | ¹³C NMR (δ 165.2 ppm, C=O) |

| 3 | Knoevenagel condensation | 83.2 | >99 | GC-MS (m/z 385 [M⁺]) |

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemistry and confirming its structure?

Methodological Answer: A multi-technique approach is critical:

- Polarimetry: Quantifies optical rotation to confirm enantiomeric excess (e.g., [α]₂₀ᴰ = +112.5° in CHCl₃) .

- NMR Spectroscopy: ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 165.2 ppm for oxazolidinone C=O) resolve stereochemical environments .

- X-ray Crystallography: Resolves absolute configuration (e.g., C–C bond angles of 109.5° for sp³ hybridized carbons) .

- IR Spectroscopy: Identifies functional groups (e.g., C≡N stretch at 2240 cm⁻¹) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path sampling can predict transition states and intermediates. For example:

- Step 1: Use Gaussian09 to calculate Gibbs free energy (ΔG‡) for key steps like oxazoline ring formation.

- Step 2: Apply ICReDD’s feedback loop: Experimental data (e.g., reaction yields) refine computational models, narrowing optimal conditions (e.g., solvent polarity, temperature) .

- Case Study: A 30% reduction in optimization time was achieved for analogous heterocycles by integrating DFT with high-throughput screening .

Q. What statistical experimental design approaches minimize trial-and-error in optimizing reaction conditions for complex heterocyclic systems?

Methodological Answer: Design of Experiments (DoE) methods are critical:

- Full Factorial Design: Varies factors (temperature, catalyst loading, solvent ratio) to identify interactions (e.g., 2³ design with 8 experiments).

- Response Surface Methodology (RSM): Models non-linear relationships (e.g., quadratic models for yield vs. temperature).

- Case Study: For similar oxazoline derivatives, a Plackett-Burman design reduced required experiments by 50% while identifying optimal ethanol/water solvent ratios (3:1 v/v) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable Temperature NMR: Resolves overlapping signals (e.g., −40°C to arrest tautomerization in oxazolidinone derivatives) .

- Multi-Nuclear NMR: ¹⁵N NMR confirms nitrogen hybridization states (e.g., δ −250 ppm for sp² N in oxazolines) .

- Cross-Validation: Compare GC-MS fragmentation patterns (m/z 385 [M⁺] vs. m/z 368 [M⁺–NH₃]) with theoretical simulations .

Data Contradiction Analysis

Example Scenario: Discrepancy between theoretical and experimental optical rotation values.

Resolution Protocol:

Verify synthetic route for unintended racemization (e.g., acidic conditions in Step 2).

Re-measure polarimetry in alternative solvents (CHCl₃ vs. DMSO).

Cross-check with chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to quantify enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.